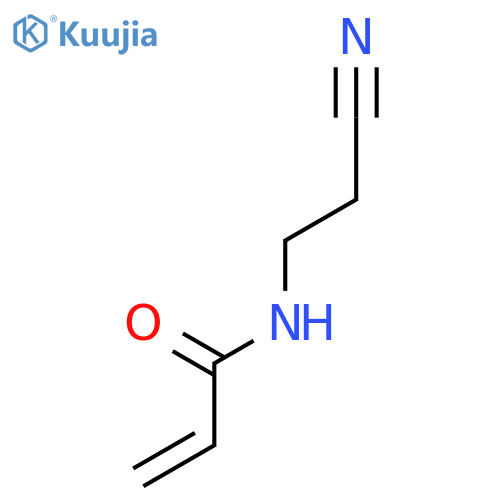

Cas no 24801-79-4 (N-(2-cyanoethyl)prop-2-enamide)

24801-79-4 structure

商品名:N-(2-cyanoethyl)prop-2-enamide

N-(2-cyanoethyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-(2-cyanoethyl)prop-2-enamide

- DTXSID90473668

- 2-Propenamide, N-(2-cyanoethyl)-

- DTXCID80424482

- 24801-79-4

- SCHEMBL413448

-

- MDL: MFCD12093511

- インチ: InChI=1S/C6H8N2O/c1-2-6(9)8-5-3-4-7/h2H,1,3,5H2,(H,8,9)

- InChIKey: FTJXXXSSRCHQKC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 124.063662883Da

- どういたいしつりょう: 124.063662883Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 52.9Ų

N-(2-cyanoethyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-267406-5.0g |

N-(2-cyanoethyl)prop-2-enamide |

24801-79-4 | 5.0g |

$1939.0 | 2023-03-01 | ||

| Enamine | EN300-267406-2.5g |

N-(2-cyanoethyl)prop-2-enamide |

24801-79-4 | 2.5g |

$1531.0 | 2023-09-11 | ||

| Enamine | EN300-267406-10.0g |

N-(2-cyanoethyl)prop-2-enamide |

24801-79-4 | 10.0g |

$2438.0 | 2023-03-01 | ||

| Enamine | EN300-267406-1g |

N-(2-cyanoethyl)prop-2-enamide |

24801-79-4 | 1g |

$739.0 | 2023-09-11 | ||

| Enamine | EN300-267406-1.0g |

N-(2-cyanoethyl)prop-2-enamide |

24801-79-4 | 1.0g |

$739.0 | 2023-03-01 | ||

| Enamine | EN300-267406-5g |

N-(2-cyanoethyl)prop-2-enamide |

24801-79-4 | 5g |

$1939.0 | 2023-09-11 | ||

| Enamine | EN300-267406-10g |

N-(2-cyanoethyl)prop-2-enamide |

24801-79-4 | 10g |

$2438.0 | 2023-09-11 |

N-(2-cyanoethyl)prop-2-enamide 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

24801-79-4 (N-(2-cyanoethyl)prop-2-enamide) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量